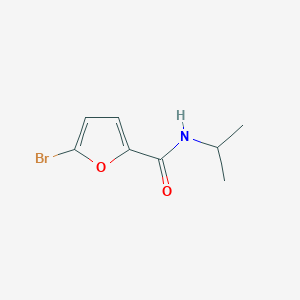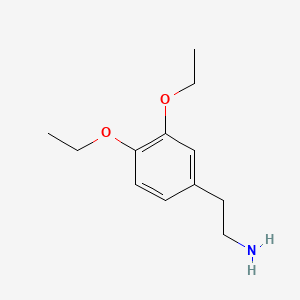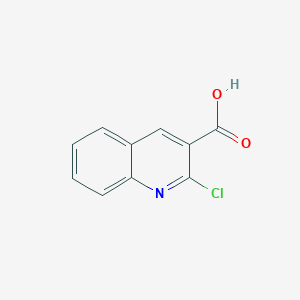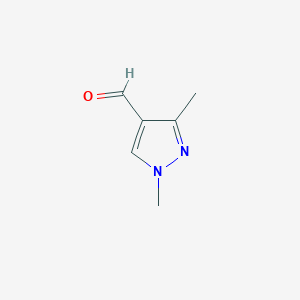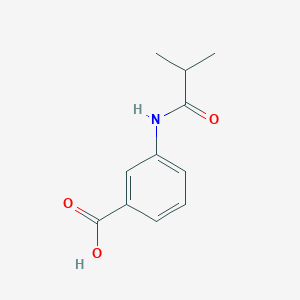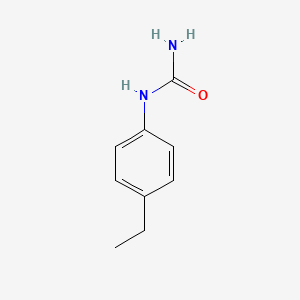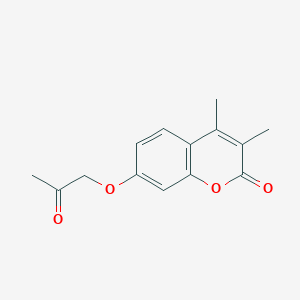
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves multi-step reactions including etherification, oximation, and Beckmann rearrangement among other methods. For instance, compounds similar in structure to 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one have been synthesized using methods that involve interactions with rotenone and dimethyloxosulphonium methylide, highlighting the complexity and versatility of synthetic routes applicable to this family of compounds (Chen et al., 2012).
Molecular Structure Analysis
The structural analysis of chromen-2-one derivatives reveals a significant impact of substituents on the molecular architecture. X-ray diffraction methods have been extensively used to determine the crystal structures, indicating how changes in substitution lead to variations in crystal packing and hydrogen bonding patterns. These studies are crucial for understanding the molecular basis of the properties exhibited by compounds like 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one and its analogues (Delgado Espinosa et al., 2017).
Chemical Reactions and Properties
Chromen-2-one derivatives participate in a variety of chemical reactions, including but not limited to Friedel-Crafts acylation, domino reactions, and multicomponent approaches, demonstrating their reactivity and versatility. These reactions not only extend the chemical diversity of this family but also enhance their potential utility in various fields (Bam & Chalifoux, 2018).
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
- The structural and spectroscopic characteristics of chromen-2-one derivatives, including variations like 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, have been explored. These compounds exhibit interesting molecular skeletons and crystal packing characterized by specific hydrogen-bonding interactions. Their vibrational properties and electronic transitions are significant for various scientific applications (Delgado Espinosa et al., 2017).
Bioactivity and Antioxidant Properties
- Isobenzofuranone derivatives, related to chromen-2-one, show promising antioxidant activity. These compounds, including chromen-2-one derivatives, are explored for their potential in bioactive applications (Gao et al., 2019).
Application in Chemical Sensing
- Chromen-2-one derivatives have been used in the development of sensitive probes for ion detection. For instance, a study demonstrated their use in detecting Cr3+ ions, highlighting their potential in environmental monitoring and cellular applications (Mani et al., 2018).
Crystal Structure Analysis
- The crystal structure of chromen-2-one derivatives provides valuable insights into the molecular arrangement and potential applications in material science and crystallography (Manolov et al., 2008).
Synthesis and Molecular Modeling
- Chromen-2-one derivatives have been synthesized and modeled for their potential as leads in developing new anticancer drugs. Their interaction with DNA and molecular dynamics studies indicate their significant role in pharmaceutical research (Santana et al., 2020).
Photochromic Properties for Material Science
- Chromen-2-ones exhibit photochromic properties, making them attractive for the development of interactive materials and papers. Their structural modifications impact their photochromic behavior, relevant for materials science (Guglielmetti, 1997).
Synthesis of Derivatives for Biological Screening
- The synthesis of various chromen-2-one derivatives has been explored for their biological screening, indicating their importance in medicinal chemistry and biological studies (Khan et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(15)7-17-11-4-5-12-9(2)10(3)14(16)18-13(12)6-11/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDJHHFMPSBOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358039 |
Source


|
| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
CAS RN |
156006-10-9 |
Source


|
| Record name | 3,4-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


